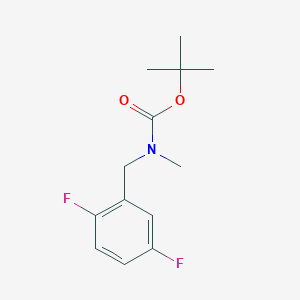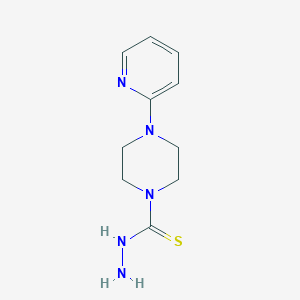
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is a fluorinated organic compound characterized by the presence of four fluorine atoms and a hydroxyphenyl group attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid structure. One common method is the fluorination of a precursor compound using reagents such as elemental fluorine or fluorinating agents like Selectfluor. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The process may include steps such as purification and isolation of the final product to achieve the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroxy derivatives or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Hydroxyphenyl)butanoic acid: This compound lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-Amino-4-hydroxy-4-(3-hydroxyphenyl)butanoic acid:
Uniqueness
3,4,4,4-Tetrafluoro-3-(2-hydroxyphenyl)butanoic acid is unique due to the presence of multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability. These properties make it valuable in applications requiring high thermal stability and resistance to chemical degradation.
Propriétés
Formule moléculaire |
C10H8F4O3 |
|---|---|
Poids moléculaire |
252.16 g/mol |
Nom IUPAC |
3,4,4,4-tetrafluoro-3-(2-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C10H8F4O3/c11-9(5-8(16)17,10(12,13)14)6-3-1-2-4-7(6)15/h1-4,15H,5H2,(H,16,17) |
Clé InChI |
LPOCZXWPPBKNDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CC(=O)O)(C(F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



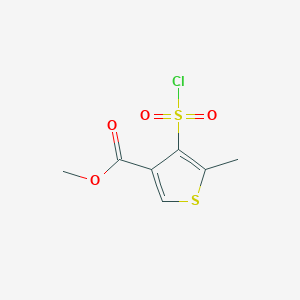
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
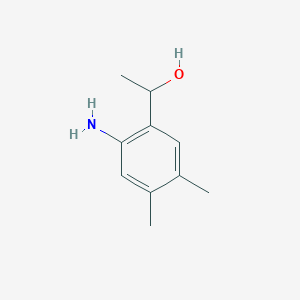
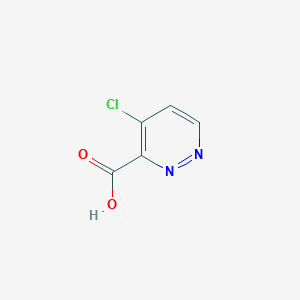
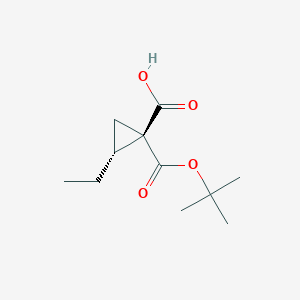
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
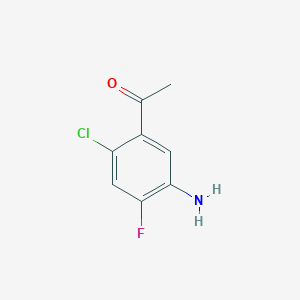

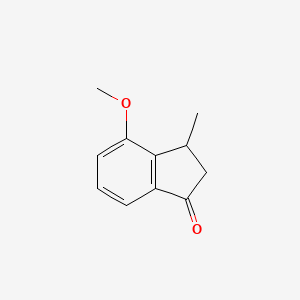

![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
